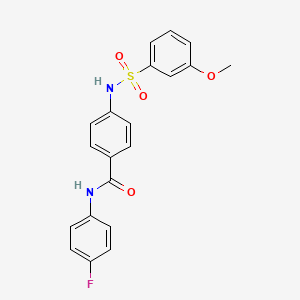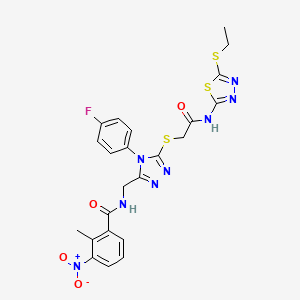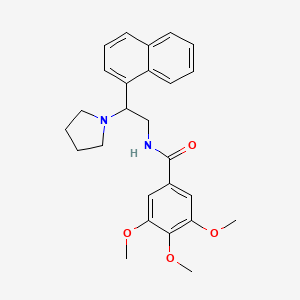
3,4,5-trimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H30N2O4 and its molecular weight is 434.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electropolymerization of Pyrrole-Based Monomers
Research on the electropolymerization of pyrrole-based monomers, such as derivatized bis(pyrrol-2-yl) arylenes, has shown the synthesis of conducting polymers with low oxidation potentials. These polymers demonstrate stability in their conducting form due to these low oxidation potentials, highlighting potential applications in organic electronics and conducting materials (Sotzing et al., 1996).
Photosensitive Poly(benzoxazole) Precursors
A study on the synthesis of photosensitive poly(benzoxazole) (PBO) precursors from diphenyl isophthalate and bis(o-aminophenol) has been developed, revealing applications in the field of photolithography and material science (Ebara et al., 2003).
Luminescent Compounds with Aggregation Enhanced Emission
Research on pyridyl substituted benzamides with aggregation-enhanced emission (AEE) properties indicates potential applications in sensing, optoelectronics, and as luminescent materials. These compounds exhibit unique properties like mechanochromism and multi-stimuli-responsive behavior, suitable for developing new types of sensors and smart materials (Srivastava et al., 2017).
Anticancer Evaluation of Pyridine-3-Carbonitrile Derivatives
A study on the synthesis, docking, and anticancer evaluation of new pyridine-3-carbonitrile derivatives reveals potential pharmaceutical applications. This research demonstrates how structural modifications of organic compounds can lead to significant biological activities, offering insights into drug design and discovery (Mansour et al., 2021).
Coordination Polymers for Sensing Applications
Research on luminescent coordination polymers based on naphthalene-derived diamides shows applications in sensing volatile organic compounds, metal ions, and dyes. These materials' ability to detect and adsorb specific molecules suggests their use in environmental monitoring, chemical sensing, and purification processes (Das & Biradha, 2018).
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-30-23-15-19(16-24(31-2)25(23)32-3)26(29)27-17-22(28-13-6-7-14-28)21-12-8-10-18-9-4-5-11-20(18)21/h4-5,8-12,15-16,22H,6-7,13-14,17H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIHTFDGDVSHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine](/img/structure/B2661867.png)
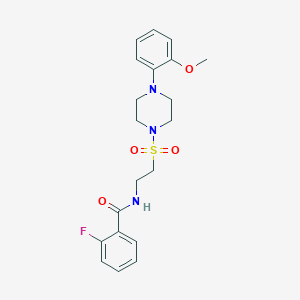

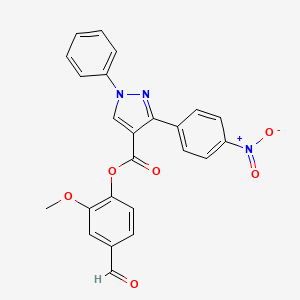

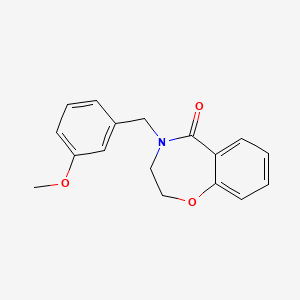
![3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxylic acid](/img/structure/B2661877.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide](/img/structure/B2661878.png)
![4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester](/img/structure/B2661882.png)
![[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2661884.png)
